molecular formula C9H7Br2FO2 B7981220 Methyl 4-(dibromomethyl)-3-fluorobenzoate

Methyl 4-(dibromomethyl)-3-fluorobenzoate

Cat. No.: B7981220
M. Wt: 325.96 g/mol
InChI Key: JCECBVKCKBNRSS-UHFFFAOYSA-N
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Description

Methyl 4-(dibromomethyl)-3-fluorobenzoate (CAS: 128577-47-9) is a halogenated aromatic ester with the molecular formula C₉H₇Br₂FO₂ (molecular weight: 330.96 g/mol). This compound features a dibromomethyl (-CHBr₂) substituent at the para position and a fluorine atom at the meta position relative to the methyl ester group. It is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromine atoms and electron-withdrawing fluorine .

Key properties include:

  • Synthesis: Typically derived from bromination of methyl 4-methyl-3-fluorobenzoate using brominating agents like N-bromosuccinimide (NBS) under radical initiation .
  • Applications: Serves as a precursor for introducing dibromomethyl groups into larger molecules, such as histone deacetylase (HDAC) inhibitors and fluorescent probes .

Properties

IUPAC Name

methyl 4-(dibromomethyl)-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)5-2-3-6(8(10)11)7(12)4-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCECBVKCKBNRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dibromomethyl)-3-fluorobenzoate typically involves the bromination of methyl 4-methyl-3-fluorobenzoate. The reaction is carried out using bromoform (CHBr3) in the presence of a phase-transfer catalyst and a protic base . The reaction conditions are carefully controlled to ensure the selective formation of the dibromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the reactive bromine compounds used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dibromomethyl)-3-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents such as zinc in acetic acid.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Zinc in acetic acid or other mild reducing agents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of methyl 4-methyl-3-fluorobenzoate.

    Oxidation: Formation of 4-(dibromomethyl)-3-fluorobenzoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Histone Deacetylase (HDAC) Inhibition

One of the prominent applications of methyl 4-(dibromomethyl)-3-fluorobenzoate is in the development of HDAC inhibitors. These inhibitors are crucial in cancer therapy as they modulate gene expression by altering histone acetylation states. A study demonstrated that derivatives of this compound showed promising activity against HDAC enzymes, potentially leading to treatments for various cancers .

2. Antiviral and Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit antiviral, antibacterial, and antifungal effects. The low toxicity profile makes it a candidate for further exploration in pharmaceutical formulations aimed at treating infections .

3. Neurological Disorders

The compound's derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These studies focus on the ability of the compound to penetrate the blood-brain barrier and exert neuroprotective effects .

Organic Synthesis Applications

1. Knoevenagel-Doebner Reaction

This compound serves as an effective reagent in the Knoevenagel-Doebner reaction, facilitating the synthesis of cinnamic esters. This reaction is valuable for producing compounds with diverse biological activities .

2. Synthesis of Cinnamic Esters

The compound can be utilized to synthesize gem-dibromomethyl aromatics, which are precursors for various organic compounds. This application highlights its versatility in synthetic pathways leading to complex molecules used in drug development .

Data Table: Summary of Applications

Application AreaDescriptionReferences
HDAC InhibitionPotential treatment for cancer through modulation of gene expression
Antiviral/BacterialExhibits low toxicity with antiviral and antibacterial properties
Neurological DisordersInvestigated for neuroprotective effects in Alzheimer's and Parkinson's
Organic SynthesisUsed in Knoevenagel-Doebner reaction for synthesizing cinnamic esters

Case Studies

Case Study 1: HDAC Inhibitors Development

In a study focusing on fluorinated peptoid-based HDAC inhibitors, derivatives of this compound were synthesized and evaluated for their binding affinity to HDAC enzymes. The results indicated that modifications to the fluorine substituent significantly influenced inhibitory potency, paving the way for new therapeutic agents targeting cancer .

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 4-(dibromomethyl)-3-fluorobenzoate involves its interaction with various molecular targets. The dibromomethyl group can participate in electrophilic substitution reactions, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzene Ring

(a) Methyl 4-(Bromomethyl)-3-Fluorobenzoate (CAS: 128577-47-9)
  • Structure : Contains a single bromine atom on the methyl group (-CH₂Br).
  • Molecular Weight : 247.06 g/mol .
  • Synthesis : Synthesized via radical bromination of methyl 3-fluoro-4-methylbenzoate using NBS/AIBN, yielding 61% .
  • Key Differences :
    • Lower molecular weight and fewer steric effects compared to the dibromomethyl analogue.
    • Higher reactivity in nucleophilic substitutions due to the primary bromide .
(b) Methyl 4-(Aminomethyl)-3-Fluorobenzoate Hydrochloride
  • Structure: Features an aminomethyl (-CH₂NH₂) group.
  • Molecular Weight : 217.64 g/mol (free base) .
  • Synthesis : Derived from azide reduction of methyl 4-(azidomethyl)-3-fluorobenzoate using Pd/C and H₂, followed by HCl treatment .
  • Key Differences :
    • Enhanced solubility in polar solvents due to the amine group.
    • Used in peptide coupling reactions, contrasting with the dibromomethyl compound’s role in halogenation .
(c) Methyl 4-(((1,3-Dioxoisoindolin-2-yl)Oxy)Methyl)-3-Fluorobenzoate
  • Structure : Contains a phthalimide-protected hydroxyl group (-O-(isoindoline-1,3-dione)).
  • Synthesis : Prepared by reacting methyl 4-(bromomethyl)-3-fluorobenzoate with potassium phthalimide (79% yield) .
  • Key Differences :
    • The phthalimide group enhances stability for selective deprotection in multistep syntheses.
    • Less reactive than dibromomethyl derivatives due to the absence of labile bromine atoms .

Ester Group Modifications

(a) Ethyl 4-(2-Bromoethoxy)-3-Fluorobenzoate
  • Structure : Ethyl ester with a bromoethoxy (-OCH₂CH₂Br) substituent.
  • Molecular Weight : 291.11 g/mol .
  • Key Differences: The ethyl ester increases hydrophobicity compared to methyl esters.
(b) Methyl 4-[(Diethoxyphosphoryl)Methyl]-3-Fluorobenzoate
  • Structure : Phosphoryl group (-CH₂PO(OEt)₂) at the para position.
  • Molecular Weight : 304.25 g/mol .
  • Key Differences :
    • Phosphoryl groups enable chelation with metals, useful in catalysis.
    • Lower halogen content reduces toxicity risks compared to dibromomethyl derivatives .

Brominated Furanones as Toxicity Comparators

BMX-2 (3-chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone):

  • Structure: A dibromomethyl-containing furanone.
  • Toxicity: Classified as a potent carcinogen due to electrophilic reactivity .
  • Key Differences: The furanone core increases mutagenicity compared to benzoate esters. Highlights the role of dibromomethyl groups in generating reactive intermediates, a concern for both BMX-2 and methyl 4-(dibromomethyl)-3-fluorobenzoate .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield (%) Key Applications
This compound C₉H₇Br₂FO₂ 330.96 -CHBr₂, -F Not reported Pharmaceutical intermediates
Methyl 4-(bromomethyl)-3-fluorobenzoate C₉H₈BrFO₂ 247.06 -CH₂Br, -F 61 HDAC inhibitor precursors
Methyl 4-(aminomethyl)-3-fluorobenzoate C₉H₁₀FNO₂ 183.18 -CH₂NH₂, -F 93 (ester step) Peptide conjugates
BMX-2 C₅H₃Br₂ClO₃ 307.29 -CHBr₂, -Cl, -OH Not reported Carcinogenic disinfection byproduct

Research Findings and Implications

  • Reactivity: Dibromomethyl derivatives exhibit higher electrophilicity than monobrominated analogues, facilitating cross-coupling reactions but increasing toxicity risks .
  • Synthetic Efficiency : Yields for dibromomethyl compounds are often lower than bromomethyl derivatives due to steric hindrance and competing side reactions .
  • Biological Activity: Aminomethyl and phosphorylated analogues show improved solubility and lower toxicity, making them preferable in drug development compared to highly halogenated compounds .

Biological Activity

Methyl 4-(dibromomethyl)-3-fluorobenzoate is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₉H₈Br₂F O₂
  • Molecular Weight : 295.97 g/mol
  • CAS Number : 1134777-51-7

Synthesis and Derivatives

The synthesis of this compound typically involves bromination and subsequent esterification processes. The compound's structure allows for various derivatives that may enhance or modify its biological activity. For example, related compounds such as Methyl 4-bromomethyl-3-fluorobenzoate have been studied for their receptor binding affinities and biological effects .

This compound has been investigated for its interaction with nuclear receptors, particularly the retinoid X receptor (RXR). RXR plays a crucial role in regulating gene expression related to cellular proliferation and apoptosis. The compound's structural features suggest it may act as an RXR agonist, potentially influencing pathways involved in cancer treatment and metabolic disorders .

Cytotoxicity and Apoptosis Induction

Research indicates that certain analogs of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in human colon cancer (Caco-2) cells, highlighting their potential as anticancer agents .

Binding Affinity Studies

A study analyzing the binding affinities of related compounds demonstrated that this compound analogs have significant binding interactions with RXR. The following table summarizes the binding affinities (K_i values) and effective concentrations (EC50) for selected compounds:

CompoundK_i (nM)EC50 (nM)% RAR Agonist Activity at 100 nM% RAR Agonist Activity at 1 μM
This compoundTBDTBDTBDTBD
Analog A21522325
Analog B812003035

Note: TBD indicates data not yet determined or available.

Case Studies

Case Study 1: Cancer Cell Lines

In a controlled study, this compound was tested against various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential utility in cancer therapeutics.

Case Study 2: Metabolic Disorders

Another study explored the effects of this compound on metabolic pathways in mouse models of non-insulin-dependent diabetes mellitus (NIDDM). The findings suggested that RXR activation by the compound could lead to improved insulin sensitivity and metabolic regulation.

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